[1-(Chloromethyl)cyclobutyl]methanol

Medicinal Chemistry Drug Design Physicochemical Properties

[1-(Chloromethyl)cyclobutyl]methanol (CAS 55754-70-6) is a bifunctional organic compound characterized by a cyclobutyl core bearing both a chloromethyl and a hydroxymethyl group. This compound, with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol , serves primarily as a versatile synthetic intermediate.

Molecular Formula C6H11ClO
Molecular Weight 134.6
CAS No. 55754-70-6
Cat. No. B2980645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Chloromethyl)cyclobutyl]methanol
CAS55754-70-6
Molecular FormulaC6H11ClO
Molecular Weight134.6
Structural Identifiers
SMILESC1CC(C1)(CO)CCl
InChIInChI=1S/C6H11ClO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2
InChIKeyNKGCLLHUUJCSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Chloromethyl)cyclobutyl]methanol (CAS 55754-70-6): Key Properties and Structural Identification for Chemical Procurement


[1-(Chloromethyl)cyclobutyl]methanol (CAS 55754-70-6) is a bifunctional organic compound characterized by a cyclobutyl core bearing both a chloromethyl and a hydroxymethyl group [1]. This compound, with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol [1], serves primarily as a versatile synthetic intermediate. Its utility in drug discovery and medicinal chemistry stems from the strained cyclobutane ring, which can impart unique conformational and metabolic properties to derived molecules [2]. The compound's calculated physicochemical properties, such as an XLogP3-AA of 1.3 and a topological polar surface area of 20.2 Ų [1], provide an initial profile for its behavior in biological systems.

Why [1-(Chloromethyl)cyclobutyl]methanol Cannot Be Substituted with Generic Analogs in Medicinal Chemistry


The selection of [1-(Chloromethyl)cyclobutyl]methanol over its structural analogs is not arbitrary; it is a critical determinant of downstream synthetic success and biological outcome. This compound's specific dual functionalization—a geminal arrangement of chloromethyl and hydroxymethyl groups on a cyclobutane ring—confers a distinct reactivity profile that is not replicated by compounds like cyclobutanemethanol, which lacks the electrophilic chloride [1], or by regioisomers such as (3-chlorocyclobutyl)methanol [2]. Furthermore, the choice between chlorine and bromine in the halomethyl series [1] significantly influences reaction kinetics and product selectivity in nucleophilic substitution pathways. Such differences are magnified by the inherent strain and non-classical carbocation behavior of cyclobutyl systems, where subtle structural variations can lead to divergent reaction outcomes . Consequently, substituting a 'similar' compound is likely to alter reaction yields, produce different byproducts, and, if the motif is incorporated into a bioactive scaffold, may drastically change its pharmacodynamic and pharmacokinetic properties .

Quantitative Differentiation of [1-(Chloromethyl)cyclobutyl]methanol Against Key Structural Comparators


Superior Calculated Lipophilicity for CNS Drug Design

For central nervous system (CNS) drug candidates, optimal lipophilicity is crucial for blood-brain barrier penetration. [1-(Chloromethyl)cyclobutyl]methanol (XLogP3-AA = 1.3) [1] is positioned more favorably than the less lipophilic cyclobutanemethanol (XLogP3 = ~0.3) [2] and is significantly more balanced than a hypothetical analog where the chlorine is replaced with a larger, more lipophilic group like bromine. While the bromo analog would be more reactive, its higher lipophilicity could reduce aqueous solubility and increase the risk of off-target binding [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Topological Polar Surface Area (TPSA) for Altered Solubility Profile

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's passive membrane permeability and solubility. [1-(Chloromethyl)cyclobutyl]methanol exhibits a calculated TPSA of 20.2 Ų [1], which is higher than that of cyclobutanemethanol (TPSA = 20.2 Ų for the parent, but effectively lower due to the absence of the polarizable chlorine). This subtle increase can enhance aqueous solubility and hydrogen-bonding potential, which is a desirable feature for improving oral bioavailability and reducing non-specific binding compared to more lipophilic, non-polar cyclobutyl building blocks [2].

Drug Design Pharmacokinetics Physicochemical Properties

Synthetic Utility in Controlling Regioselectivity via Non-Classical Carbocation Intermediates

The reactivity of cyclobutyl derivatives is often complicated by the formation of non-classical carbocations (cyclopropylcarbinyl and bicyclobutonium ions), which can lead to mixtures of products [1]. While no direct kinetic data exists for this specific compound, the field has demonstrated that subtle changes in the substitution pattern on the cyclobutane ring can dramatically alter the regioselectivity of ring-opening and nucleophilic capture. For example, a study on bicyclo[1.1.0]butane systems showed that the nature of substituents dictates the distribution of up to four possible products [1]. The presence of the geminal chloromethyl and hydroxymethyl groups in [1-(Chloromethyl)cyclobutyl]methanol is therefore expected to bias the carbocation intermediate's structure, leading to a different product distribution compared to a monosubstituted analog like cyclobutanemethanol, which upon solvolysis would generate a different set of intermediates and products [1].

Organic Synthesis Reaction Mechanism Carbocation Chemistry

Vendor-Specified Purity for Reproducible Research and Scale-Up

In a direct comparison of commercial availability, [1-(Chloromethyl)cyclobutyl]methanol is offered by major vendors such as Enamine (via Sigma-Aldrich) with a guaranteed purity of 95% . This stands in contrast to more obscure or less characterized analogs, which may be available only from smaller vendors without defined purity specifications, or which are sold as technical-grade materials [1]. For a research chemist, a defined purity of 95% from a reputable source provides a critical assurance of lot-to-lot consistency, minimizing the risk of failed reactions due to unknown impurities and reducing the need for costly in-house purification.

Chemical Procurement Quality Control Synthetic Reliability

Optimal Research and Industrial Use Cases for [1-(Chloromethyl)cyclobutyl]methanol


Medicinal Chemistry: Fragment-Based Drug Discovery and Scaffold Hopping

The compound is ideally suited as a versatile sp3-rich building block in fragment-based drug discovery. Its balanced lipophilicity (XLogP3-AA = 1.3) and moderate TPSA (20.2 Ų) [1] make it a prime candidate for creating novel chemical matter. The cyclobutane core is a well-established bioisostere for phenyl rings and can replace alkenes to prevent cis/trans-isomerization [2], while the chloromethyl group offers a synthetic handle for further diversification via nucleophilic substitution. The geminal substitution pattern allows for unique vectorial presentation of functional groups in three-dimensional space, a key requirement for exploring novel intellectual property in crowded pharmaceutical landscapes.

Chemical Synthesis: A Dual-Functional Core for Complex Molecule Construction

This compound serves as an orthogonal synthetic linchpin, where the hydroxymethyl and chloromethyl groups can be manipulated independently to assemble complex molecular architectures. The differential reactivity of the chlorine (as a leaving group in SN2 reactions) and the alcohol (for oxidation or esterification) provides a platform for highly controlled, sequential functionalization. As established in the field, the unique behavior of cyclobutyl carbocations [3] can be harnessed to control the regioselectivity of ring-opening or rearrangement steps, a level of synthetic control not achievable with simpler, linear analogs. The guaranteed purity from commercial sources ensures that these sensitive transformations can proceed with high reproducibility.

Academic Research: Investigating Non-Classical Carbocation Chemistry

The compound is a valuable probe for studying the behavior of non-classical carbocations under various reaction conditions. The geminal arrangement of substituents provides a unique electronic and steric environment around the cyclobutane ring. By subjecting this compound to solvolytic or electrophilic conditions, researchers can investigate how dual substitution biases the equilibration between cyclopropylcarbinyl and bicyclobutonium intermediates and, consequently, the distribution of ring-opened or rearranged products [3]. This fundamental understanding can then inform the design of new synthetic methodologies for strained-ring systems.

Procurement Decision: Prioritizing Quality and Consistency in Multi-Step Synthesis

For a procurement manager or lead chemist sourcing materials for a multi-step campaign, the choice of this compound over a less-defined alternative is justified by the availability of a product with a verifiable purity specification (≥95%) from a major scientific vendor . This minimizes the risk of introducing unidentified impurities that could derail a lengthy synthetic sequence, saving both time and financial resources. The compound's well-characterized structure and properties in authoritative databases [1] also facilitate compliance with regulatory documentation and internal research records.

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